3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiophene core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide derivative and an appropriate nitrile.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-4-methylphenyl isocyanate
- 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole
Uniqueness
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, an oxadiazole ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H14ClN3O3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-3-8-13-14(9-10)27-17(15(13)20)19(24)21-18-16(22-26-23-18)11-4-6-12(25-2)7-5-11/h3-9H,1-2H3,(H,21,23,24) |
InChI Key |
ZUNLZXFQFFJRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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